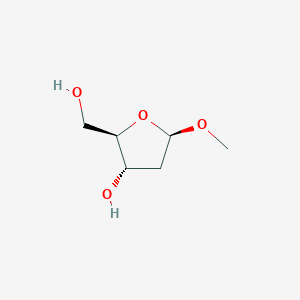

Methyl-2-deoxy-beta-D-ribofuranoside

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-5-methoxyoxolan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-9-6-2-4(8)5(3-7)10-6/h4-8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGJZDFWPSOTHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C(O1)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51255-18-6 | |

| Record name | NSC68139 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations of Methyl 2 Deoxy Beta D Ribofuranoside

Strategic Approaches for Stereoselective Glycosidic Bond Formation

The formation of the β-glycosidic bond in 2-deoxyribofuranosides with high selectivity is a primary focus of synthetic efforts. Success hinges on a combination of factors, including the choice of the glycosyl donor, the reactivity of the glycosyl acceptor, the protecting group strategy, and the catalytic system employed. nih.govresearchgate.net

The outcome of a glycosylation reaction is critically dependent on the reactivity of both the glycosyl donor (the electrophile) and the glycosyl acceptor (the nucleophile). researchgate.net For the synthesis of 2-deoxy-β-glycosides, an indirect approach is often necessary, which involves installing a temporary directing group at the C-2 position of the donor. researchgate.netmdpi.com

One effective strategy involves the use of glycosyl donors with a 2-thioacetyl (SAc) group. researchgate.netmdpi.com For instance, 2-SAc glucosyl and galactosyl bromide donors, when reacted with various alcohol acceptors under improved Koenigs-Knorr conditions, yield glycosylation products with exclusively the β-configuration in high yields. mdpi.com The SAc group can be subsequently removed via desulfurization to afford the final 2-deoxy-β-glycoside. mdpi.com The reactivity of different types of glycosyl donors varies significantly; while α-mannosyl and α-talosyl donors with a 2-SAc group are highly reactive, the corresponding α-glucosyl and α-galactosyl donors show poorer reactivity. mdpi.com

The choice of glycosyl donor is fundamental to achieving stereoselectivity. Common donor types include glycosyl halides, thioglycosides, and glycosyl acetates. sonaricollege.innih.govnih.gov Glycosyl bromides are among the most established 2-deoxy-sugar donors. nih.gov Thioglycosides offer stability and can be activated under specific conditions, sometimes using photoredox catalysts. nih.gov The interplay between the donor's intrinsic reactivity and the acceptor's nucleophilicity can dictate the reaction mechanism and, therefore, the stereochemical outcome. researchgate.net

Table 1: Comparison of Glycosyl Donors for 2-Deoxy-β-glycoside Synthesis

| Glycosyl Donor Type | Activating Conditions | Typical Selectivity | Reference |

|---|---|---|---|

| 2-SAc Glycosyl Bromide | Koenigs-Knorr (e.g., AgOTf) | Exclusive β-configuration | mdpi.com |

| 2-Deoxyglycosyl Bromide | Silver salts (e.g., AgOTf) | Variable, acceptor-dependent | nih.gov |

| 2-Deoxythioglycoside | Photoredox catalyst, DMTST, AgPF₆ | Often favors α, but can be selective | nih.gov |

Protecting groups are not merely passive masks for functional groups; they profoundly influence the stereochemical course of glycosylation reactions. nih.gov This influence can be exerted through neighboring group participation, conformational constraint, or by altering the electronic properties of the donor. nih.govresearchgate.net

For the synthesis of 1,2-trans-glycosides, a participating protecting group at the C-2 position, such as an acyl group, is standard. nih.gov However, for 2-deoxy sugars, this is not an option. Therefore, remote participation from protecting groups at other positions becomes crucial. In one study, a 3′-O-(N-acetyl)-glycyl-directing group on a 2′-deoxyribofuranose donor resulted in β-selectivity as high as 98%, presumably through a 1′,3′-participation mechanism. researchgate.net

The type and placement of protecting groups can also enforce a specific conformation on the sugar ring, which in turn influences the facial selectivity of the incoming nucleophile. sonaricollege.innih.gov For example, bulky silyl (B83357) protecting groups like tert-butyldiphenylsilyl (TBDPS) have been shown to be superior for achieving α-stereoselectivity in O-glycosylation of 2-deoxyrhamnosyl donors. sonaricollege.in In contrast, conformationally locked systems, such as those using a tetraisopropyldisiloxane (TIPDS) protecting group, can provide complete α-selectivity. sonaricollege.in Disarming ester protecting groups can also be used to temper the high reactivity of 2-deoxyglycosyl donors, thereby preventing non-stereospecific pathways that might proceed through an oxocarbenium ion intermediate. chemrxiv.org

Table 2: Influence of Protecting Groups on Glycosylation Stereoselectivity

| Protecting Group Location | Protecting Group Type | Directing Effect | Mechanism | Reference |

|---|---|---|---|---|

| C-3' | N-Acetyl-glycyl | β-directing | 1',3'-Neighboring Group Participation | researchgate.net |

| C-3, C-5 | Benzoyl (Bz) | Generally disarming, improves selectivity | Electronic (disarming) | chemrxiv.org |

| C-3, C-4 | tert-Butyldiphenylsilyl (TBDPS) | α-directing (in rhamnosides) | Steric hindrance/Conformational bias | sonaricollege.in |

| C-3, C-4 | Tetraisopropyldisiloxane (TIPDS) | α-directing (in rhamnosides) | Conformational lock | sonaricollege.in |

The development of novel catalytic systems has been instrumental in advancing stereoselective glycosylation. These catalysts can activate the glycosyl donor, control the formation of reactive intermediates, and facilitate the glycosidic bond-forming step with high efficiency and selectivity. researchgate.netnih.gov

Other catalytic systems rely on different modes of activation. Bis-thiourea hydrogen-bond-donor catalysts have proven effective for β-selective 2-deoxy- and 2,6-dideoxyglucosylations. chemrxiv.org For the activation of stable thioglycoside donors, a variety of promoters can be used, including dimethyl(methylthio)sulfonium (B1224233) triflate (DMTST) and silver hexafluorophosphate (B91526) (AgPF₆). nih.gov More recently, aminoboronic acid catalysts have been designed to enable the selective coupling of even unprotected or minimally protected sugar donors and acceptors, forming 1,2-cis-O-glycosides in a catalyst-controlled manner. nih.gov

Regioselective Functionalization and Derivatization Pathways

Beyond the synthesis of the core structure, the ability to selectively functionalize the methyl-2-deoxy-beta-D-ribofuranoside scaffold is essential for its use in broader research applications. This allows for the attachment of various molecular tags or its incorporation into larger biomolecules.

The methyl-2-deoxy-beta-D-ribofuranoside framework can be modified to serve as a tether for conjugating reporter groups, such as fluorophores, or other ligands to biomolecules like oligonucleotides. nih.gov A versatile approach involves the synthesis of aminomethyl and mercaptomethyl derivatives of 1,2-dideoxy-d-erythro-pentofuranose. nih.gov Starting from a common cyano sugar precursor, these functionalized tethers can be prepared as phosphoramidites for incorporation into automated oligonucleotide synthesis. nih.gov

A key feature of this methodology is the use of orthogonal protecting groups. For example, the aminomethyl group can be protected with a photolabile group while the mercaptomethyl group is protected with an S-acetyl group. nih.gov This orthogonality allows for the selective deprotection and subsequent reaction of each functional group independently, enabling the introduction of two different molecular probes or ligands into a single oligonucleotide. nih.gov The thiol group provides a site for selective reaction with maleimides, while the amino group can be used for other standard bioconjugation reactions. nih.gov

Methyl-2-deoxy-beta-D-ribofuranoside and its derivatives are valuable precursors for the synthesis of modified oligonucleotides and complex glycoconjugates. nih.govmedchemexpress.comnih.gov

In oligonucleotide research, the standard method for synthesis is the solid-phase phosphoramidite (B1245037) technique. wikipedia.orgsigmaaldrich.com To be used in this process, a modified 2-deoxyribofuranoside must first be converted into a suitable building block. This typically involves protecting the 5'-hydroxyl group with an acid-labile 4,4'-dimethoxytrityl (DMT) group and converting the 3'-hydroxyl group into a reactive phosphoramidite moiety. nih.govwikipedia.org This phosphoramidite can then be sequentially coupled to a growing oligonucleotide chain on a solid support to create nucleic acid sequences with site-specific modifications. nih.govsigmaaldrich.com Such modified oligonucleotides are crucial tools for studying DNA-protein interactions, gene regulation, and for therapeutic applications. nih.govnih.gov

In the field of glycobiology, which studies the structure and function of sugars, methyl-2-deoxy-beta-D-ribofuranoside serves as a fundamental building block for constructing glycoconjugates. medchemexpress.comnih.gov Glycoconjugates, such as glycoproteins and glycolipids, are involved in critical biological processes, including cell-cell recognition, signaling, and immune responses. nih.gov The synthesis of these complex molecules often requires the assembly of monosaccharide units, where functionalized furanosides can be incorporated to build up the desired glycan structure. These synthetic glycoconjugates are vital for developing vaccines and for studying the roles of carbohydrates in health and disease. nih.gov

Anomeric Modification and its Stereochemical Control

The anomeric center (C1) of methyl-2-deoxy-beta-D-ribofuranoside is a key position for chemical modification, allowing for the synthesis of a wide array of derivatives, including nucleoside analogues. Precise control over the stereochemistry at this position is paramount, as the biological activity of the resulting compounds is often dependent on the anomeric configuration.

One of the most powerful and widely utilized methods for achieving anomeric modification with a high degree of stereochemical control is the Mitsunobu reaction . nih.govnih.gov This reaction facilitates the conversion of an alcohol to a variety of functional groups, including esters and ethers, with a predictable inversion of stereochemistry. wikipedia.orgorganic-chemistry.orgyoutube.com In the context of methyl-2-deoxy-beta-D-ribofuranoside, which possesses a hemiacetal hydroxyl group at the anomeric position, the Mitsunobu reaction can be employed to introduce various nucleophiles. nih.gov

The reaction typically involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The process proceeds via an SN2-type mechanism, where the anomeric hydroxyl group is activated by the phosphine, forming a good leaving group. Subsequent nucleophilic attack occurs from the opposite face, resulting in a clean inversion of the anomeric configuration. nih.gov For instance, if the starting material is the β-anomer, the product of a Mitsunobu reaction will be the α-anomer.

The stereochemical outcome of the Mitsunobu reaction is a significant advantage, particularly in the synthesis of nucleosides where a specific anomeric configuration is required. The ability to predictably generate the less thermodynamically stable anomer is a notable feature of this methodology.

Another effective strategy for stereoselective anomeric modification is anomeric O-alkylation . Research has demonstrated that the treatment of 2-deoxyribofuranose lactols with sodium hydride in a solvent like dioxane, followed by the addition of an electrophile, leads to the formation of 2-deoxy-β-glycosides with high yield and selectivity. harvard.edu This high β-selectivity is attributed to a powerful stereoelectronic effect that governs the stereoselective formation of the acetal (B89532) under kinetic control. harvard.edu

The table below summarizes key aspects of these anomeric modification strategies.

| Method | Reagents | Key Feature | Stereochemical Outcome |

| Mitsunobu Reaction | Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Nucleophile | Inversion of configuration | Predictable SN2 inversion |

| Anomeric O-alkylation | Sodium Hydride (NaH), Electrophile | Kinetic control | High β-selectivity |

Methodological Advancements in Scalable and Sustainable Synthesis

The increasing importance of 2-deoxy-D-ribose derivatives in pharmaceuticals and biotechnology has driven the development of scalable and sustainable synthetic methods. Traditional chemical syntheses often involve multiple protection and deprotection steps, the use of hazardous reagents, and the generation of significant chemical waste, making them less suitable for large-scale production.

A significant advancement in this area is the use of enzymatic and chemoenzymatic approaches . These methods offer high selectivity, mild reaction conditions, and a reduced environmental footprint. One prominent example is the gram-scale synthesis of 2'-deoxyribonucleoside analogues using nucleoside transglycosylases. nih.govrsc.orgyork.ac.ukresearchgate.net These enzymes catalyze the transfer of a 2-deoxyribosyl moiety from a donor nucleoside to a variety of acceptor nucleobases. A key advantage of this method is the ability to perform the reaction in water, a green and sustainable solvent, thereby avoiding the use of organic solvents that are common in traditional synthesis. nih.govrsc.orgyork.ac.ukresearchgate.net This biocatalytic approach is inherently scalable and provides a more convergent and step-efficient route to valuable 2'-deoxyribonucleosides. nih.govrsc.orgyork.ac.ukresearchgate.net

Another innovative and sustainable strategy is the biochemical retrosynthesis of 2'-deoxyribonucleosides from simple, renewable feedstocks like glucose and acetaldehyde. nih.gov This method leverages metabolic pathways to produce key intermediates. For instance, the glycolytic pathway in baker's yeast can convert glucose into fructose-1,6-diphosphate, which is then transformed into 2-deoxyribose-5-phosphate. nih.gov This intermediate can subsequently be used in enzymatic reactions to produce the desired 2'-deoxyribonucleosides. nih.gov This approach represents a significant step towards a bio-based economy for the production of these important molecules.

These modern synthetic methodologies offer significant advantages over traditional chemical routes, as highlighted in the table below.

| Method | Key Features | Advantages | Example Application |

| Enzymatic Transglycosylation | Use of nucleoside transglycosylases, Aqueous reaction medium | High selectivity, Scalable, Reduced waste, Mild conditions | Gram-scale synthesis of 2'-deoxyribonucleoside analogues nih.govrsc.orgyork.ac.ukresearchgate.net |

| Biochemical Retrosynthesis | Utilizes metabolic pathways, Simple starting materials (e.g., glucose) | Use of renewable resources, Sustainable, Integrated multi-step synthesis | Production of 2'-deoxyinosine (B131508) from glucose and adenine (B156593) nih.gov |

The development of such scalable and sustainable synthetic routes is crucial for meeting the growing demand for 2-deoxy-D-ribose derivatives while minimizing the environmental impact of their production.

Iii. Mechanistic Biochemical and Enzymatic Investigations Involving Methyl 2 Deoxy Beta D Ribofuranoside

Substrate Specificity and Recognition Mechanisms of Glycosyltransferases and Glycosidases

The interaction of glycosyltransferases and glycosidases with their sugar substrates is a highly specific process governed by the three-dimensional architecture of the enzyme's active site. rsc.orgresearchgate.net The unique structural features of methyl-2-deoxy-beta-D-ribofuranoside make it an insightful probe for dissecting these recognition mechanisms.

The specificity of an enzyme for its substrate is dictated by a combination of factors, including hydrogen bonding, hydrophobic interactions, and steric compatibility within the active site. nih.govnih.gov The structure of methyl-2-deoxy-beta-D-ribofuranoside provides a means to study the importance of specific hydroxyl groups in these interactions.

The 2'-Deoxy Feature : The most prominent feature of this molecule is the absence of the hydroxyl group at the 2' position of the furanose ring. nih.gov In studies of various glycosidases, the C2'-hydroxyl is often crucial for binding and catalysis. For some enzymes, its removal can dramatically alter affinity and turnover. For example, in studies on lactase, deoxygenation of the galactosyl C2'-hydroxyl in a substrate analog resulted in a competitive inhibitor, suggesting that while the molecule could still bind, the hydroxyl group was necessary for the catalytic step, possibly to stabilize a reaction intermediate. nih.gov Therefore, methyl-2-deoxy-beta-D-ribofuranoside can be used to test the hypothesis that a specific enzyme requires the 2'-hydroxyl for its function.

The Anomeric Methyl Group : The β-methyl group replaces the larger aglycone groups found in natural nucleosides. This modification can influence binding by altering the steric and electronic properties at the anomeric center. For glycosyltransferases that recognize the sugar moiety of a nucleotide-sugar donor, the nature of the group at the anomeric position is critical. The relatively small and hydrophobic methyl group allows researchers to assess the baseline recognition of the 2-deoxyribose sugar itself, without the extensive interactions provided by a nucleobase.

Hydroxyl Groups at C3' and C5' : These remaining hydroxyl groups are key interaction points. The active sites of glycosyltransferases and glycosidases are lined with amino acid residues (like aspartate, glutamate, and asparagine) that form a network of hydrogen bonds with the substrate's hydroxyls. nih.govwhiterose.ac.uk These interactions are essential for correctly positioning the substrate for catalysis. Studies on O-methyltransferases, for instance, show that the precise coordination of hydroxyl groups by amino acid side chains and sometimes a metal ion is what determines the regiospecificity of methylation. nih.gov

The table below summarizes the key structural features of Methyl-2-deoxy-beta-D-ribofuranoside and their implications for enzyme interactions.

Table 1: Structural Features and Their Role in Enzyme Interaction| Structural Feature | Description | Implication for Enzyme-Substrate Interaction |

|---|---|---|

| 2'-Deoxy | Absence of a hydroxyl group at the C2' position of the ribose ring. | Probes the necessity of the 2'-OH for hydrogen bonding, substrate positioning, and catalytic activity. Can convert a substrate into an inhibitor for some enzymes. nih.gov |

| β-Methyl Glycoside | A methyl group is attached to the anomeric carbon (C1') in the beta configuration. | Provides a small, stable, and hydrophobic aglycone. Allows study of the recognition of the sugar moiety in isolation from a complex nucleobase. |

| 3'- and 5'-Hydroxyls | Presence of hydroxyl groups at the C3' and C5' positions. | Act as critical hydrogen bond donors and acceptors, anchoring the molecule within the enzyme's active site for proper orientation. nih.gov |

Kinetic analysis is fundamental to understanding enzyme function, providing quantitative measures of substrate affinity and catalytic efficiency. cuvillier.deuta.edu Key parameters such as the Michaelis-Menten constant (Kₘ) and the maximal reaction velocity (Vₘₐₓ) are determined by measuring reaction rates at varying substrate concentrations. cuvillier.deresearchgate.net

When methyl-2-deoxy-beta-D-ribofuranoside or its derivatives are used as substrates, these kinetic parameters reveal how structural modifications affect enzyme performance.

Michaelis-Menten Constant (Kₘ) : This parameter reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the substrate's affinity for the enzyme. cuvillier.de A study on lactase showed that modifications to the sugar moiety, such as deoxygenation at the C2 position of the glucose unit, led to a threefold increase in Kₘ, indicating a modest decrease in binding affinity. nih.gov This suggests that while the C2-hydroxyl contributes to binding, it is not the primary determinant.

Maximal Velocity (Vₘₐₓ) and Catalytic Constant (k꜀ₐₜ) : Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate, while k꜀ₐₜ (the turnover number) describes the number of substrate molecules converted to product per enzyme molecule per unit time. researchgate.net Methylation of hydroxyl groups on a sugar substrate can dramatically decrease the catalytic efficiency (Vₘₐₓ/Kₘ) if the hydroxyl is critical for catalysis or if the methyl group introduces steric hindrance in the active site. nih.gov

The typical reaction pathway for a glycosidase involves the binding of the glycoside, cleavage of the glycosidic bond (in this case, the C1'-O-methyl bond), and release of the products (2-deoxy-D-ribose and methanol). For a glycosyltransferase, this molecule could act as a simple sugar acceptor, where another sugar is transferred to one of its free hydroxyl groups.

Table 2: Representative Kinetic Parameters in Enzyme Analysis

| Kinetic Parameter | Definition | Significance for Methyl-2-deoxy-beta-D-ribofuranoside Studies |

|---|---|---|

| Kₘ (Michaelis-Menten Constant) | Substrate concentration at which the reaction rate is 50% of Vₘₐₓ. cuvillier.de | A higher Kₘ compared to a natural substrate would indicate that the 2'-deoxy feature or methyl aglycone reduces binding affinity. |

| Vₘₐₓ (Maximal Velocity) | The maximum rate of reaction at saturating substrate concentrations. cuvillier.de | A lower Vₘₐₓ suggests that the molecule is a poor substrate, possibly due to inefficient catalysis following binding. |

| k꜀ₐₜ (Catalytic Constant/Turnover Number) | The number of substrate molecules processed per enzyme site per unit time. researchgate.net | Directly measures the catalytic efficiency of the enzyme on this specific substrate. |

| k꜀ₐₜ/Kₘ (Specificity Constant) | An apparent second-order rate constant that measures the overall catalytic efficiency. nih.gov | Allows for direct comparison of the enzyme's preference for methyl-2-deoxy-beta-D-ribofuranoside versus other substrates. |

Elucidation of Inhibitory Mechanisms through Methyl-2-deoxy-beta-D-ribofuranoside Analogs

Analogs of methyl-2-deoxy-beta-D-ribofuranoside are powerful tools for elucidating the inhibitory mechanisms of enzymes. By systematically modifying the structure, researchers can design molecules that bind to the active site but cannot be processed, thus acting as competitive inhibitors. For example, studies on various glycosidases have shown that deoxygenation at a position critical for catalysis but not for binding can create an effective inhibitor. nih.gov An analog of methyl-2-deoxy-beta-D-ribofuranoside that is further modified—for instance, by fluorination at the C3' or C5' position—could potentially act as an inhibitor if the fluorine atom's electronegativity disrupts the catalytic process or if it acts as a hydrogen bond acceptor where a donor is required. nih.gov

Role as a Model Substrate in Glycoscience Research

Methyl-2-deoxy-beta-D-ribofuranoside is utilized as a model substrate in glycobiology, a field that investigates the structure and function of sugars. medchemexpress.com Its utility stems from its relative simplicity and stability compared to natural 2'-deoxyribonucleosides. It provides a simplified system to study the fundamental principles of protein-carbohydrate recognition without the complicating interactions of a nucleobase. nih.govacs.org Researchers can use it to establish a baseline for the binding and processing of the 2-deoxyribose ring itself before moving to more complex substrates. Its defined stereochemistry also makes it a standard for spectroscopic and structural analyses that help to map the conformational dynamics of furanose rings, which is crucial for their biological function. nih.govacs.org

Enzymatic Synthesis of Modified Nucleosides Using Deoxyribofuranoside Donors

Enzymatic methods for synthesizing nucleoside analogs are often preferred over chemical synthesis due to their high regio- and stereoselectivity under mild conditions. researchgate.net Nucleoside deoxyribosyltransferases (NDRTs) are enzymes that catalyze the transfer of a deoxyribosyl group from a donor nucleoside to an acceptor base. oup.com

In this context, while natural deoxynucleosides like thymidine (B127349) are common donors, the principle of transglycosylation can be studied using simpler donors. Methyl-2-deoxy-beta-D-ribofuranoside can serve as a model donor for the 2-deoxyribofuranosyl moiety in mechanistic studies of NDRTs or in the engineering of novel biocatalysts. The reaction involves the enzyme cleaving the bond between the sugar and the methyl group and transferring the sugar to a new purine (B94841) or pyrimidine (B1678525) base. Multi-enzyme cascades have been developed for the synthesis of modified nucleosides, often starting from simple sugars like 2-deoxyribose. nih.govmdpi.com These pathways, involving enzymes like phosphopentomutase and nucleoside phosphorylase, highlight the modularity of enzymatic synthesis where a simple activated sugar is the key intermediate. nih.gov

Iv. Molecular Recognition and Intermolecular Interaction Studies of Methyl 2 Deoxy Beta D Ribofuranoside

Non-Covalent Binding with Biological Macromolecules

As a simplified analog of the deoxyribose moiety in DNA, Methyl-2-deoxy-beta-D-ribofuranoside serves as a valuable tool for investigating the non-covalent forces that drive the association between small molecules and biological macromolecules.

Methyl-2-deoxy-beta-D-ribofuranoside, lacking a nucleobase, does not exhibit the specific base-pairing interactions characteristic of nucleotides. However, its interactions with DNA and RNA are of interest in the context of understanding the forces that stabilize nucleic acid structures beyond Watson-Crick pairing. Its binding would be non-specific, likely involving hydrogen bonding with the phosphate (B84403) backbone or the ribose-phosphate backbone of the nucleic acid. Furthermore, studies on model compounds are crucial for assessing the conformation of the 2-deoxy-D-erythro-pentofuranose ring at abasic sites in DNA. osti.gov The presence of the methyl group at the anomeric position can influence the local conformation of the nucleic acid strand it associates with, providing insights into the structural perturbations caused by modifications or damage to the DNA backbone.

Conformational Dynamics and Preferred Orientations in Solution

The furanose ring of Methyl-2-deoxy-beta-D-ribofuranoside is not planar but exists in a dynamic equilibrium between various puckered conformations. nih.gov Understanding these dynamics is key to comprehending the structural flexibility of DNA.

Table 1: Conformational States of the Furanose Ring

| Conformation Type | Puckering | Associated DNA Form |

|---|---|---|

| North (N) | C3'-endo | A-form |

The substituents attached to the furanose ring, known as exocyclic substituents, significantly influence the conformational equilibrium. In Methyl-2-deoxy-beta-D-ribofuranoside, the anomeric methyl group plays a role in determining the preferred pucker of the ring. The orientation of the C4'-C5' bond, which dictates the positioning of the 5'-hydroxyl group, is also a key factor. The interplay between the anomeric effect, arising from the methoxy (B1213986) group at C1', and steric interactions involving the other substituents, governs the delicate balance between the N and S conformers. acs.org Quantum chemical calculations have been used to dissect the effects of these substituents on the molecular structure and ring geometry. acs.org

Elucidation of Structure-Activity Relationships through Derivatization

The chemical modification of Methyl-2-deoxy-beta-D-ribofuranoside to create various derivatives is a powerful strategy for probing structure-activity relationships. By systematically altering the structure of the parent compound and evaluating the biological or biochemical effects of these changes, researchers can gain a deeper understanding of the molecular basis of its activity. For instance, the synthesis of derivatives with modifications at the hydroxyl groups or the anomeric position allows for the investigation of how these changes affect protein binding or conformational preferences. drugfuture.com These studies are instrumental in the rational design of nucleoside analogs with therapeutic potential, although specific examples directly involving Methyl-2-deoxy-beta-D-ribofuranoside are part of a broader field of nucleoside chemistry.

Information regarding the hydrogen bonding networks of Methyl-2-deoxy-beta-D-ribofuranoside is not available in the public domain.

Extensive research has been conducted to locate specific data concerning the hydrogen bonding networks of Methyl-2-deoxy-beta-D-ribofuranoside in both solid and solution states. This investigation included searches for crystallographic data, such as X-ray and neutron diffraction studies, as well as detailed analyses from Nuclear Magnetic Resonance (NMR) spectroscopy.

While studies on the related compound, Methyl-beta-D-ribofuranoside, are available and provide insight into its hydrogen bonding characteristics, the absence of a hydroxyl group at the 2-position in Methyl-2-deoxy-beta-D-ribofuranoside significantly alters its hydrogen bonding capabilities. Therefore, it is not scientifically sound to extrapolate the findings from the non-deoxy analogue to the compound of interest.

Consequently, due to the lack of specific research findings and data, it is not possible to provide a detailed and scientifically accurate account of the molecular recognition and intermolecular interactions of Methyl-2-deoxy-beta-D-ribofuranoside, specifically concerning its hydrogen bonding networks. Further experimental investigation is required to elucidate these structural details.

V. Applications of Methyl 2 Deoxy Beta D Ribofuranoside in Advanced Chemical Biology and Biotechnology Tools

Utilization as a Building Block for Modified Nucleic Acids and Analogs

The chemical synthesis of nucleic acid fragments with defined sequences is a cornerstone of modern molecular biology. biosyn.com Methyl-2-deoxy-beta-D-ribofuranoside and its derivatives are key building blocks in this process, enabling the creation of oligonucleotides with novel properties. tcichemicals.comlibretexts.org These modified oligonucleotides are not only vital for research but also hold potential as therapeutic agents. nih.gov The 2'-deoxy-D-ribose unit is central to the structure of DNA, and by modifying this sugar moiety, scientists can fine-tune the characteristics of synthetic nucleic acids. libretexts.org

Fluorescently labeled oligonucleotides are indispensable tools for visualizing nucleic acids within cells and for various diagnostic assays. The deoxyribofuranoside scaffold can be chemically altered to facilitate the attachment of fluorescent dyes. A common strategy involves creating derivatives with reactive functional groups, such as amino or thiol groups, which can be introduced during solid-phase synthesis. nih.gov These reactive tethers are then conjugated with a fluorophore in a post-synthesis modification step. nih.govatdbio.com For instance, an oligonucleotide can be synthesized with a terminal aminohexyl group, which then reacts with an N-hydroxysuccinimide (NHS) ester of a dye to form a stable amide bond, covalently linking the fluorescent label to the nucleic acid. atdbio.com This approach allows for the precise placement of labels on oligonucleotides that can be used as probes in applications like fluorescence in situ hybridization (FISH) and real-time PCR.

Identifying the cellular targets of bioactive small molecules is a critical step in drug discovery. rsc.org Affinity probes, which are created by attaching a high-affinity tag like biotin (B1667282) to a molecule of interest, are powerful tools for this purpose. atdbio.comnih.gov The Methyl-2-deoxy-beta-D-ribofuranoside framework can be used to construct these probes. By synthesizing oligonucleotides with reactive linkers, such as aminomethyl or mercaptomethyl tethers derived from sugar precursors, a biotin tag can be covalently attached. nih.gov These biotinylated oligonucleotides can then be used in pull-down assays to capture and identify binding partners, such as proteins or other nucleic acids. atdbio.com

A more advanced technique is photoaffinity labeling (PAL), where a photoreactive group is incorporated into the probe. nih.gov Upon UV irradiation, the probe forms a covalent bond with its target, allowing for more robust identification of binding interactions within a complex cellular environment. nih.gov These affinity-based methods are crucial for elucidating the mechanisms of action of potential drugs and understanding biological pathways. rsc.org

The stability of the nucleic acid duplex, often measured by its melting temperature (Tₘ), is critical for applications like antisense therapy, siRNA, and diagnostics. genelink.combiomers.net Modifying the 2'-deoxyribofuranoside sugar can significantly alter these hybridization properties. nih.gov For example, introducing a 2'-O-methyl (2'-OMe) group enhances the thermal stability of RNA:RNA and DNA:RNA duplexes and increases resistance to nuclease degradation. genelink.comtrilinkbiotech.comchemie-brunschwig.ch Each incorporation of a 2'-O-methyl nucleotide can increase the duplex Tₘ by approximately 1.3°C. genelink.combiomers.net Other modifications at the 2' position, such as 2'-fluoro (2'-F), also enhance duplex stability, with a reported Tₘ increase of about 1.8°C per substitution. genelink.comtrilinkbiotech.com

Conversely, some modifications can be destabilizing. The incorporation of a 3',5'-linked 1-(2-deoxy-2-alpha-C-hydroxymethyl-beta-D-ribofuranosyl)thymine was found to significantly destabilize both DNA:RNA and DNA:DNA duplexes, with a Tₘ decrease of about -3°C per insertion. nih.govresearchgate.net The effect of these modifications is highly dependent on the context of the duplex and the specific nature of the chemical change. biomers.net These findings allow for the rational design of oligonucleotides with precisely controlled binding affinities and biological stability. nih.gov

| Modification Type | Effect on Duplex Stability (ΔTₘ per modification) | Primary Application Benefit | Reference |

|---|---|---|---|

| 2'-O-Methyl (2'-OMe) | +1.3°C | Enhanced thermal stability and nuclease resistance | genelink.combiomers.net |

| 2'-Fluoro (2'-F) | +1.8°C | Improved binding affinity and nuclease protection | genelink.comtrilinkbiotech.com |

| 5-Methyl-deoxycytidine (5-Me-dC) | +1.3°C | Enhanced stability from improved base stacking | biomers.net |

| 2-Amino-deoxyadenosine (2-Amino-dA) | +3.0°C | Increased duplex stability | biomers.net |

| 2'-alpha-C-hydroxymethyl-dT (in 3',5'-linked RNA) | -3.6°C | Destabilization of RNA:RNA duplexes | nih.govresearchgate.net |

Integration into Analytical Chemistry Methodologies for Carbohydrate Separation

Beyond nucleic acid chemistry, derivatives of Methyl-2-deoxy-beta-D-ribofuranoside are valuable in the field of analytical chemistry, particularly for the analysis of complex carbohydrate mixtures, known as glycomes.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying monosaccharides. nih.gov However, due to their low volatility, carbohydrates must first be chemically derivatized. nih.gov Methods have been developed to convert carbohydrates, including deoxy sugars, into more volatile forms, such as trimethylsilyl-dithioacetal (TMSD) derivatives. nih.gov This pre-column derivatization allows for the simultaneous analysis of multiple classes of carbohydrates, including aldoses, ketoses, and amino sugars. nih.gov The optimization of this process, including reaction times for derivatization and the temperature profiles for chromatographic separation, is crucial for achieving accurate and reproducible analysis of complex biological samples. nih.gov For instance, studies have optimized the thiolation reaction time to ensure complete derivatization before analysis on a GC-MS system equipped with a capillary column. nih.gov

Design Principles for Molecular Probes Based on Deoxyribofuranoside Scaffolds

The design of effective molecular probes for imaging and sensing relies on a scaffold that allows for precise control over the probe's structure and function. nih.govrsc.org The deoxyribofuranoside ring, the core of Methyl-2-deoxy-beta-D-ribofuranoside, serves as an excellent programmable scaffold for this purpose. nih.gov

The fundamental principle is to use the deoxyribofuranoside-phosphate backbone as a structural framework to which various functional elements can be attached with high precision. nih.govporchettalab.com These elements can include:

Recognition Elements: Molecules such as peptides, antibodies, or small-molecule ligands that bind to a specific protein or biomarker of interest. nih.govporchettalab.com

Signaling Moieties: Reporter groups like fluorophores, quenchers, or electrochemical tags that generate a measurable signal upon a binding event. porchettalab.com

By rationally arranging these components on the DNA-like scaffold, scientists can create sophisticated biosensors. nih.gov For example, "structure-switching" probes can be designed to change their conformation upon binding to a target, leading to a detectable change in a fluorescence signal. porchettalab.com This scaffold-based approach offers significant advantages because the predictable nature of nucleic acid hybridization and structure allows for the creation of highly specific and sensitive probes for disease diagnosis and physiological monitoring. nih.govnih.gov

Vi. Advanced Analytical and Computational Approaches in Methyl 2 Deoxy Beta D Ribofuranoside Research

High-Resolution Spectroscopic Techniques for Structural Elucidation of Intermediates and Products

High-resolution spectroscopy is indispensable for the detailed structural characterization of Methyl-2-deoxy-beta-D-ribofuranoside and its derivatives. acs.orgnih.gov A combination of techniques is often employed to build a comprehensive picture of the molecule's static and dynamic structure. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and conformational equilibria of furanosides in solution. nih.gov For Methyl-2-deoxy-beta-D-ribofuranoside, proton (¹H) and carbon-¹³ (¹³C) NMR are used to assign the configuration of the anomeric center and to deduce the preferred puckering of the five-membered ring. acs.orgnih.gov

Detailed analysis of scalar coupling constants (J-values), particularly three-bond proton-proton couplings (³JHH), provides quantitative information on the dihedral angles along the sugar backbone. This allows for the characterization of the furanose ring's pseudorotational itinerary, typically described as an equilibrium between North (N-type) and South (S-type) conformers. Research on the closely related methyl β-D-ribofuranoside has demonstrated that a complete set of ¹³C-¹H and ¹³C-¹³C spin-coupling constants can be acquired through 1D and 2D NMR experiments on samples with single-site ¹³C-enrichment, providing deep insights into the correlations between coupling magnitudes and molecular structure. acs.orgresearchgate.net Advanced techniques like 1D Furanose-Edited Selective TOCSY (FESTA) can be used to obtain clean ¹H NMR subspectra for individual anomers in complex mixtures, facilitating a more complete characterization. nih.govsemanticscholar.orgacs.org

Table 1: Representative NMR Parameters for Furanoside Conformational Analysis This table illustrates the types of NMR data used in the conformational analysis of furanosides. Specific values for the title compound require dedicated experimental studies.

| Parameter | Typical Value Range | Conformational Information |

| ³J(H1,H2) | 0 - 8 Hz | Correlates with the C1-C2 dihedral angle; helps distinguish N/S puckers. |

| ³J(H3,H4) | 0 - 8 Hz | Correlates with the C3-C4 dihedral angle; sensitive to ring pucker. |

| ¹³C Chemical Shifts | Varies | Sensitive to the electronic environment and local geometry. |

| NOE Contacts | Present/Absent | Indicates through-space proximity between protons (< 5 Å). |

Mass spectrometry (MS) is a powerful tool for identifying molecular ions and characterizing reaction intermediates and products by analyzing their mass-to-charge ratios. When coupled with fragmentation techniques (tandem MS or MS/MS), it can delineate reaction and fragmentation pathways. premierbiosoft.com For glycosides like Methyl-2-deoxy-beta-D-ribofuranoside, electrospray ionization (ESI) is a common method to generate gas-phase ions. youtube.com

The delineation of fragmentation pathways typically involves collision-induced dissociation (CID), where precursor ions are fragmented by collision with an inert gas. premierbiosoft.comyoutube.com The fragmentation of glycosides is characterized by two primary types of bond cleavages:

Glycosidic Bond Cleavage: This involves the breaking of the bond between the sugar ring and the aglycone (the methoxy (B1213986) group in this case), leading to the loss of the aglycone.

Cross-Ring Cleavage: The furanose ring itself fragments, typically through retro-Diels-Alder-type mechanisms, yielding characteristic product ions. These cleavages are often denoted with A and X labels (e.g., ⁰,²A, ⁰,³A), and their observation provides definitive structural information about the sugar moiety. youtube.comnih.gov

The systematic analysis of these fragment ions allows chemists to piece together the structure of the original molecule and understand its stability and reactivity under specific conditions. rsc.orgnih.gov

Table 2: Common Fragmentation Types in Glycoside Mass Spectrometry

| Cleavage Type | Bonds Broken | Resulting Fragment | Significance |

| Glycosidic Cleavage | C1-O(aglycone) | [M - OCH₃]⁺ | Confirms the mass of the sugar and aglycone. |

| Cross-Ring Cleavage | C-C and C-O bonds within the ring | ⁰,²A, ⁰,³A, etc. | Provides information on the structure and substitution of the sugar ring. |

| Neutral Loss | - | [M - H₂O]⁺ | Indicates the presence of hydroxyl groups. |

Vibrational spectroscopy, encompassing Infrared (IR), Raman, and Inelastic Neutron Scattering (INS), probes the molecular motions of a compound, offering a detailed fingerprint of its structure and bonding environment. acs.orgnih.gov A comprehensive study on the closely related methyl-β-D-ribofuranoside combined all three techniques to achieve a complete and unambiguous assignment of the vibrational modes, a methodology directly applicable to the 2-deoxy analogue. acs.orgnih.gov

Infrared (IR) and Raman Spectroscopy: These optical techniques are governed by selection rules. IR spectroscopy detects vibrations that change the molecule's dipole moment, while Raman spectroscopy detects vibrations that change its polarizability. They are particularly useful for identifying functional groups. For instance, the high-energy region (>2800 cm⁻¹) contains characteristic C-H and O-H stretching modes. acs.orgnih.gov

Inelastic Neutron Scattering (INS): INS is not bound by optical selection rules, meaning all vibrational modes are active. It is especially sensitive to the motions of hydrogen atoms due to hydrogen's large neutron scattering cross-section. acs.org This makes INS highly effective for studying the dynamics of the furanose ring and its hydroxyl and methyl groups. nih.gov

The combination of these techniques, supported by computational calculations, allows for a detailed analysis of the entire vibrational spectrum. acs.orgnih.gov

Table 3: Assigned Vibrational Regions for Methyl-β-D-ribofuranoside (Based on data from the closely related methyl-β-D-ribofuranoside) nih.gov

| Wavenumber Range (cm⁻¹) | Assigned Vibrational Modes |

| < 400 | Lattice vibrations, functional group rotations (e.g., -CH₃, -OH) |

| 400 - 900 | Out-of-plane bending motions of the furanose ring |

| 1400 - 1600 | C-H bending in methyl and methylene (B1212753) groups |

| > 2800 | C-H and O-H stretching modes |

Computational Chemistry for Predicting Reactivity and Interactions

Computational chemistry provides theoretical models that complement experimental data, offering predictive power and deeper understanding of molecular properties at an electronic and atomic level. youtube.com

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are used to explore the conformational landscape and electronic structure of molecules. rsc.org DFT calculations can accurately predict the relative energies of different ring puckers (e.g., C2'-endo vs. C3'-endo) and rotamers (orientations of the methoxy and hydroxymethyl groups). figshare.com

Studies on 2-deoxy-D-ribose have used DFT functionals like B3LYP and M06-2X to perform a full exploration of the conformational landscape, identifying the most stable structures in the gas phase. rsc.org Furthermore, DFT calculations are essential for interpreting vibrational spectra; calculated vibrational frequencies are matched with experimental IR, Raman, and INS data to provide definitive mode assignments. acs.orgnih.govresearchgate.net QM methods are also used to calculate key electronic properties, such as electron affinities and redox potentials, which are critical for understanding the reactivity of sugar radicals in various chemical environments. nih.govmdpi.com

Table 4: Properties of Deoxyribose Systems Investigated by DFT

| Calculated Property | Significance | Example Application |

| Relative Conformational Energies | Predicts the most stable 3D structures and their populations. | Determining the preferred ring pucker (N vs. S type). rsc.org |

| Vibrational Frequencies | Allows for the assignment of experimental IR, Raman, and INS spectra. | Assigning peaks in the vibrational spectrum to specific molecular motions. acs.orgnih.gov |

| Adiabatic Electron Affinity | Measures the ability of a molecule to accept an electron. | Understanding the behavior of sugar radicals in DNA damage and repair. nih.govmdpi.com |

| Bond Lengths & Torsion Angles | Provides optimized geometric parameters for comparison with experimental data. | Validating computational models against X-ray crystallography data. nih.gov |

Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing a "computational microscope" to observe atomic-scale motions. youtube.comillinois.edu MD simulations treat molecules as collections of atoms interacting via a "force field" (e.g., AMBER, GROMOS) and integrate Newton's equations of motion to track their trajectories over time. illinois.edunih.gov

For Methyl-2-deoxy-beta-D-ribofuranoside, MD simulations are invaluable for two primary purposes:

Solution Behavior: MD can simulate the molecule in an explicit solvent (like water), revealing how solvent interactions influence its conformational preferences. researchgate.net These simulations provide insight into the dynamic equilibrium of ring puckers and the orientation of substituent groups in a biologically relevant environment. fernandomorenoherrero.com

Ligand-Receptor Interactions: To understand how this molecule might interact with a biological target, such as an enzyme's active site, it can be placed within the receptor in an MD simulation. nih.govmdpi.com The simulation reveals the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex, the conformational changes that may occur upon binding, and can be used to estimate the binding free energy. ki.se

These simulations bridge the gap between static structures and the dynamic reality of chemical and biological processes.

Molecular Docking and Binding Site Prediction Methodologies

In the study of Methyl-2-deoxy-beta-D-ribofuranoside and its potential biological interactions, molecular docking and binding site prediction are powerful computational tools. These in silico methods provide predictive models of how this glycoside may bind to macromolecular targets such as proteins and nucleic acids, offering insights into its potential mechanisms of action at a molecular level.

Molecular docking simulates the interaction between a small molecule (ligand), such as Methyl-2-deoxy-beta-D-ribofuranoside, and a receptor. The primary goal is to predict the preferred orientation and conformation of the ligand when bound to the target, as well as the binding affinity. This is achieved through scoring functions that estimate the strength of the interaction, often represented as binding energy in kcal/mol.

A pertinent example of this methodology can be seen in the study of 2-deoxy-D-ribose (2DR), a very close structural analog of Methyl-2-deoxy-beta-D-ribofuranoside. In a 2022 study, researchers used molecular docking to investigate the binding of 2DR and other 2-deoxy sugars to the main protease (Mpro) of SARS-CoV-2. nih.govresearchgate.net The binding energies were calculated to quantify and compare the binding affinities of these molecules within the active site of the enzyme. nih.govresearchgate.net

Table 1: Comparative Binding Energies of 2-Deoxy Sugars with SARS-CoV-2 Main Protease

| Compound | Binding Energy (kcal/mol) |

|---|---|

| 2-deoxy-D-ribose (2DR) | -2.22 |

| 2-deoxy-D-glucose (2DG) | -2.40 |

| 2-deoxyglucose (acyclic) (2DAG) | -2.88 |

This interactive table presents data from a molecular docking study on 2-deoxy sugars, illustrating the type of quantitative output generated from such computational analyses. nih.govresearchgate.net

The process of molecular docking generally involves several key steps:

Preparation of the Receptor and Ligand: High-resolution 3D structures of the target protein are obtained from databases like the Protein Data Bank (PDB). The structure of Methyl-2-deoxy-beta-D-ribofuranoside would be generated and optimized using computational chemistry software.

Binding Site Prediction: If the binding site on the target protein is unknown, computational methods are used to identify potential pockets or cavities where the ligand might bind. These methods analyze the protein's surface topology and physicochemical properties to locate regions that are sterically and energetically favorable for ligand binding. nih.govbiorxiv.orgnih.govbris.ac.uk Algorithms may use geometric calculations or energy grid-based approaches to identify these sites. nih.gov

Docking Simulation: A docking algorithm then systematically samples a large number of possible conformations and orientations of the ligand within the predicted binding site.

Scoring and Analysis: Each generated pose is evaluated using a scoring function to estimate its binding affinity. The top-ranked poses are then analyzed to understand the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Following the initial docking, molecular dynamics (MD) simulations are often employed to validate the stability of the predicted ligand-protein complex over time. nih.govresearchgate.net Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated from the MD trajectory to assess the conformational stability of the complex and the flexibility of individual residues, respectively. nih.gov

The prediction of the binding site itself is a critical precursor to successful docking when a target's function is not fully characterized. Modern approaches to binding site prediction leverage machine learning and deep learning models, such as those based on AlphaFold2 representations, to predict ligand-binding residues from the protein sequence alone. biorxiv.org Other methods utilize residue interaction networks, where the protein is modeled as a network of interacting amino acids, to identify clusters of residues that are likely to form a binding pocket. nih.gov

For Methyl-2-deoxy-beta-D-ribofuranoside, these computational methodologies would enable researchers to screen large virtual libraries of proteins to identify potential biological targets. Once a putative target is identified, molecular docking and binding site analysis would provide detailed hypotheses about the binding mode and the key amino acid residues involved in the interaction. This information is invaluable for guiding further experimental studies, such as site-directed mutagenesis and biophysical binding assays, to validate the computational predictions.

Vii. Future Trajectories and Emerging Paradigms in Methyl 2 Deoxy Beta D Ribofuranoside Research

Innovations in Green Chemistry Approaches for Glycoside Synthesis

The synthesis of glycosides, including derivatives of Methyl-2-deoxy-beta-D-ribofuranoside, is undergoing a transformation driven by the principles of green chemistry. The goal is to develop more efficient and environmentally benign manufacturing processes, especially as the demand for therapeutic peptides and oligonucleotides grows. mdpi.com Key innovations focus on reducing waste, using safer solvents, and developing catalytic systems that are both effective and sustainable.

Emerging green methodologies in glycoside synthesis include:

Enzymatic Synthesis : Utilizing enzymes like glycosyltransferases and engineered glycoside hydrolases (glycosynthases) offers a powerful and greener alternative to traditional chemical methods. beilstein-journals.orgnih.gov These biocatalysts operate under mild conditions and provide high selectivity, avoiding the need for extensive protecting group manipulations. nih.gov For instance, nucleoside deoxyribosyltransferase-II has been used for the practical synthesis of 2'-deoxyguanosine (B1662781). nih.govoup.comsigmaaldrich.com Chemo-enzymatic processes are also being developed to produce rare sugars, demonstrating the potential for creating valuable molecules from biomass through eco-friendly routes. rsc.org

Mechanochemistry : This solvent-free approach uses mechanical force, such as ball milling, to drive chemical reactions. nih.govresearchgate.net It has been successfully applied to the synthesis of O-glycosides from acetobromosugars and various alcohols in the presence of environmentally benign promoters like metal carbonates. nih.gov This method is efficient and applicable on a preparative scale. nih.gov

Photocatalysis : The use of light to promote glycosylation reactions is a growing area of interest. rsc.orgresearchgate.net Photocatalytic methods are mild and can construct glycosidic bonds with reduced waste by using substoichiometric amounts of a photocatalyst. rsc.org These techniques are being applied to the glycosylation of complex biomolecules like peptides and proteins under biocompatible conditions. rsc.org Recent strategies have even demonstrated the use of photocatalysis for challenging C-glycosylation reactions by activating stable glycosyl donors. nih.gov

| Methodology | Key Principles | Advantages | Relevant Findings |

|---|---|---|---|

| Enzymatic Synthesis | Use of biocatalysts (e.g., glycosyltransferases, glycosynthases) to form glycosidic bonds. | High selectivity, mild reaction conditions, reduced need for protecting groups, environmentally friendly. beilstein-journals.orgnih.gov | Successful synthesis of 2'-deoxyguanosine using nucleoside deoxyribosyltransferase-II. nih.govoup.com Development of chemo-enzymatic routes to rare sugars. rsc.org |

| Mechanochemistry | Application of mechanical force (e.g., ball milling) to initiate reactions, often solvent-free. | Reduced or no solvent use, high efficiency, applicable to scale-up. nih.gov | Solvent-free synthesis of O-glycosides using metal carbonates as promoters. nih.gov |

| Photocatalysis | Use of light and a photocatalyst to drive glycosylation. | Mild and clean energy source, reduced catalyst loading, applicable to complex biomolecules. rsc.orgrsc.org | Photo-promoted glycosylation of peptides and proteins. rsc.org Switchable C-glycosylation via reductive anomeric C-O bond cleavage. nih.gov |

Exploration of Unconventional Glycosylation Reactions and Mechanisms

The synthesis of 2-deoxy-glycosides, particularly with the challenging β-configuration found in Methyl-2-deoxy-beta-D-ribofuranoside, remains a significant hurdle in carbohydrate chemistry. rsc.org This difficulty stems from the absence of a directing group at the C2 position, which complicates stereochemical control. wikipedia.org Consequently, researchers are actively exploring unconventional reaction pathways that move beyond traditional methods.

The mechanism of glycosylation is complex and can range on a spectrum from SN1 to SN2 pathways, which lead to different stereoisomeric products. rsc.org The activation of a glycosyl donor creates an electrophilic intermediate, which is then attacked by the nucleophilic acceptor. wikipedia.org Controlling the stereochemical outcome of this process is a major focus of modern synthetic efforts. rsc.org

Several innovative strategies are being developed to address these challenges:

Novel Donor Activation : Researchers are designing new types of glycosyl donors that can be activated under specific and mild conditions. For example, glycosyl 2-pyridinecarboxylates can be activated by mild Lewis acids like copper triflate. researchgate.net Other methods involve the use of glycosyl phosphites, thioglycosides, and trichloroacetimidates as versatile donors. youtube.com

Catalyst and Additive Control : The use of specific catalysts and additives can modulate the reaction's selectivity. One study reported that commercially available phenanthroline can be an effective additive for the stereoselective synthesis of α-2-deoxy glycosides. researchgate.net Other approaches employ palladium or gold catalysts to achieve stereospecific outcomes through SN2-like mechanisms.

De Novo Synthesis : These approaches build the sugar ring and establish the glycosidic linkage simultaneously or in a non-traditional sequence. This can circumvent issues of selectivity by forming the key bond before the full sugar functionality is in place.

| Strategy | Description | Key Feature | Reference Example |

|---|---|---|---|

| Additive-Mediated Glycosylation | Utilizes an additive to influence the stereochemical outcome of the reaction. | Phenanthroline used to promote α-selectivity in the glycosylation of 2-deoxy glycosyl chlorides. | A study demonstrated high yields and selectivity using phenanthroline as an additive. researchgate.net |

| Transition Metal Catalysis | Employs transition metals like palladium or gold to activate leaving groups and control stereochemistry. | Achieves stereospecific synthesis of 2-deoxy-O-glycosides via an SN2-like mechanism. | The Niu group reported a palladium-catalyzed method for stereospecific synthesis. |

| Novel Donor Design | Development of new glycosyl donors with unique activation properties. | Glycosyl 2-pyridinecarboxylates activated by mild Lewis acids for effective glycosidation. | This method was effective for various sugar types, including 2-deoxysugars. researchgate.net |

| Photocatalytic Glycosylation | Uses visible light and a photocatalyst to generate glycosyl radicals for C-glycosylation. | Enables the use of stable glycosyl benzoates as radical precursors for C-glycoside synthesis. | A switchable photocatalytic strategy for the divergent synthesis of C-glycosides has been developed. nih.gov |

Integration with Artificial Intelligence and Machine Learning for Compound Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in drug discovery and chemical synthesis, with significant potential for research involving Methyl-2-deoxy-beta-D-ribofuranoside and its derivatives. gu.se These computational approaches can analyze vast datasets to identify patterns and make predictions that are beyond human capability, accelerating the design and discovery of new bioactive compounds. nih.gov

Key applications in this area include:

Predicting Reaction Outcomes : One of the most significant challenges in carbohydrate chemistry is predicting the stereoselectivity of glycosylation reactions. rsc.orgresearchgate.net Machine learning models, such as random forest algorithms, are being trained on large datasets of reactions to accurately predict the stereochemical outcome based on numerous variables, including the structure of the donor, acceptor, catalyst, and solvent. rsc.orgresearchgate.net This predictive power can save significant time and resources in the lab.

Automated Synthesis : AI is being integrated with automated synthesis platforms. The "Auto-CHO" program, for example, combines carbohydrate chemistry with AI and ML to guide the programmable one-pot synthesis of complex oligosaccharides. nih.gov By predicting the reactivity of various building blocks, the software can design optimal synthetic routes. nih.gov

De Novo Design and Property Prediction : AI can be used to design novel molecular structures and predict their biological activities and properties. gu.se For compounds related to Methyl-2-deoxy-beta-D-ribofuranoside, ML models can predict their potential as therapeutic agents by analyzing their structural features. nih.gov For instance, AI can model pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), helping to identify promising drug candidates early in the discovery process.

High-Throughput Data Analysis : In fields like proteomics, AI can help identify glycosylation sites on proteins and understand their function. mdpi.com Deep learning models are being developed to automate the analysis of complex data from mass spectrometry, providing greater insight into the roles of glycosylation in disease. gu.se A novel computational tool coupling quantum tunneling with AI has even been developed for the high-throughput identification of carbohydrate isomers at the single-molecule level. acs.org

Interdisciplinary Collaborations Driving Novel Applications in Chemical Biology

Methyl-2-deoxy-beta-D-ribofuranoside is a foundational structure in chemical biology, a field that thrives on the collaboration between chemists, biologists, and medical researchers. As a core component of modified deoxynucleosides, its derivatives are instrumental in developing probes and therapeutic agents that can elucidate and manipulate biological processes. doaj.orgfrontiersin.orgnih.gov

Probes for Biological Processes : Synthetic nucleosides and nucleotides derived from 2-deoxyribose serve as powerful tools to study the mechanisms of DNA replication and repair. doaj.orgfrontiersin.orgnih.gov By modifying the nucleobase or the sugar, researchers can create analogs that probe the activity and fidelity of DNA polymerases. doaj.orgfrontiersin.org These chemical probes help answer fundamental questions about how factors like molecular shape and hydrogen bonding influence DNA stability and function. doaj.orgfrontiersin.org

Synthetic Biology and Genetic Code Expansion : Modified nucleosides are central to the field of synthetic biology. doaj.orgfrontiersin.org Interdisciplinary efforts are focused on creating new base pairing combinations to expand the genetic alphabet. doaj.orgfrontiersin.org This allows for the site-specific incorporation of unnatural amino acids into proteins, enabling the creation of enzymes and receptors with novel functions.

Therapeutic Agent Development : The structural similarity of modified nucleosides to their natural counterparts makes them potent candidates for antiviral and anticancer drugs. rsc.org Collaborations between synthetic chemists and pharmacologists are crucial for designing and testing these molecules. For example, understanding the chemical toxicology of 2-deoxyribose oxidation is vital for developing strategies to combat DNA damage associated with various diseases. nih.gov

Glycobiology and Disease : Glycans, complex carbohydrates built from monosaccharide units, play critical roles in nearly all biological processes. gu.se The synthesis of well-defined glycans, which often contain deoxysugar components, is essential for studying their interactions with proteins and their role in immunity, cancer, and infectious diseases. rsc.org These synthetic molecules serve as crucial tools for developing vaccines and diagnostic reagents.

The continued collaboration across these scientific disciplines, underpinned by advances in synthetic chemistry, will undoubtedly unlock new applications and a deeper understanding of the biological roles of compounds based on the Methyl-2-deoxy-beta-D-ribofuranoside scaffold.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Methyl-2-deoxy-beta-D-ribofuranoside, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves selective protection/deprotection of hydroxyl groups. For example, benzoylation at the 3,5-positions (using benzoyl chloride) followed by deoxygenation at C2 via Barton-McCombie or radical-based methods is common. Reaction temperature and solvent polarity significantly impact regioselectivity and yield. Evidence from nucleoside synthesis analogs suggests that microwave-assisted methods can reduce reaction times and improve regioselectivity .

Q. How can researchers confirm the structural integrity of Methyl-2-deoxy-beta-D-ribofuranoside derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) is critical for verifying regiochemistry. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) provides unambiguous structural proof. For example, CAS registry data and structural descriptors in and highlight the importance of spectral databases for cross-referencing.

Q. What are common functionalization strategies for Methyl-2-deoxy-beta-D-ribofuranoside in antiviral drug development?

- Methodological Answer : Modifications at the 2-deoxy position (e.g., fluorination, trifluoromethylation) and glycosylation with nucleobases (e.g., cytosine, uracil) are prevalent. and describe analogous syntheses of 2-deoxyribofuranosyl nucleosides, emphasizing the use of protective groups (e.g., benzyl, acetyl) to prevent unwanted side reactions during coupling.

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during benzoylation or acetylation of Methyl-2-deoxy-beta-D-ribofuranoside?

- Methodological Answer : Computational modeling (e.g., DFT calculations) predicts steric and electronic effects influencing reactivity at specific hydroxyl groups. Experimental validation via kinetic studies under varied conditions (e.g., solvent polarity, temperature) is essential. and describe regioselective benzoylation in related compounds, highlighting the role of steric hindrance from bulky protecting groups.

Q. What experimental approaches resolve contradictions in stability data for Methyl-2-deoxy-beta-D-ribofuranoside under acidic or basic conditions?

- Methodological Answer : Accelerated stability studies (e.g., forced degradation at elevated temperatures/pH) paired with HPLC-MS monitoring identify degradation pathways. For example, notes limitations in stability studies for similar carbohydrate derivatives, recommending lyophilization and inert-atmosphere storage to mitigate hydrolysis or oxidation.

Q. How can computational tools predict the glycosidic bond stability of Methyl-2-deoxy-beta-D-ribofuranoside in nucleotide analogs?

- Methodological Answer : Molecular dynamics simulations (e.g., using AMBER or GROMACS) model the conformational flexibility of the glycosidic bond. Free energy calculations (e.g., MM-PBSA) quantify stability differences between α/β anomers. provides structural data (SMILES, InChI) for validating computational models against experimental crystal structures.

Q. What strategies optimize the synthesis of 2-deoxyribofuranoside-containing oligosaccharides with minimal side products?

- Methodological Answer : Solid-phase synthesis with iterative deprotection/coupling cycles minimizes side reactions. discusses microwave-assisted methods for analogous 2',3'-dideoxyribofuranosyl nucleosides, showing improved purity compared to traditional thermal heating.

Q. How do researchers reconcile discrepancies in biological activity data for Methyl-2-deoxy-beta-D-ribofuranoside derivatives across cell lines?

- Methodological Answer : Cross-validate assays (e.g., cytotoxicity, antiviral activity) using standardized protocols (e.g., MTT for viability, plaque reduction for antiviral effects). ’s methodology for 5-HMF studies (e.g., systematic literature search and meta-analysis) can be adapted to identify confounding variables (e.g., cell permeability, metabolic differences).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.